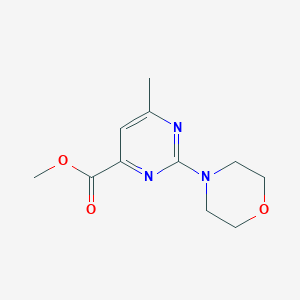
Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a morpholine ring attached to a pyrimidine core, with a methyl ester group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate typically involves the reaction of 6-methyl-2-chloropyrimidine-4-carboxylate with morpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, bases like potassium carbonate or sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate exerts its effects involves the interaction with molecular targets and pathways. For instance, its anticancer activity is attributed to the induction of reactive oxygen species (ROS) generation, leading to cellular apoptosis. Molecular docking studies have shown that certain derivatives of this compound bind to the ATP binding pocket of the mammalian target of rapamycin (mTOR), inhibiting its activity and thus preventing cancer cell proliferation .
相似化合物的比较
Similar Compounds
4-Methyl-6-morpholinopyrimidine: Shares a similar pyrimidine core but lacks the methyl ester group.
6-Methyl-2-morpholinopyrimidine: Similar structure but without the ester functionality.
Methyl 6-methylpyridine-2-carboxylate: Contains a pyridine ring instead of a pyrimidine ring.
Uniqueness
Methyl 6-methyl-2-morpholinopyrimidine-4-carboxylate is unique due to the presence of both the morpholine ring and the methyl ester group, which confer specific chemical properties and biological activities. Its ability to induce apoptosis in cancer cells and its potential as a building block for complex heterocyclic compounds highlight its significance in scientific research and industrial applications.
属性
IUPAC Name |
methyl 6-methyl-2-morpholin-4-ylpyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-8-7-9(10(15)16-2)13-11(12-8)14-3-5-17-6-4-14/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJMIMYYURPJRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(3-chloro-4-fluorophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine](/img/structure/B2830737.png)
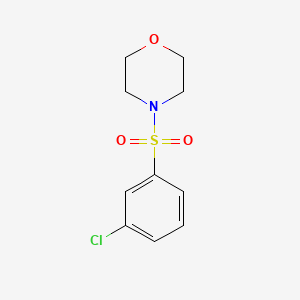
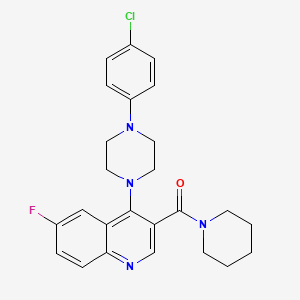
![4-{[9-(2,2-dimethylhydrazin-1-ylidene)-7-(morpholine-4-sulfonyl)-9H-fluoren-2-yl]sulfonyl}morpholine](/img/structure/B2830741.png)
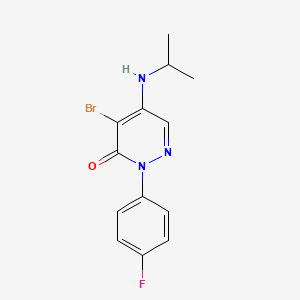
![2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2830743.png)
![N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/new.no-structure.jpg)
![Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2830745.png)
![(2E)-3-{4-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}PROP-2-ENOIC ACID](/img/structure/B2830746.png)
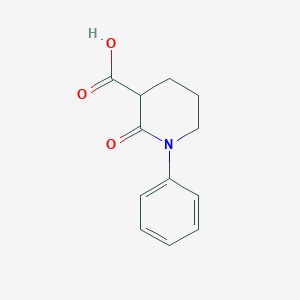
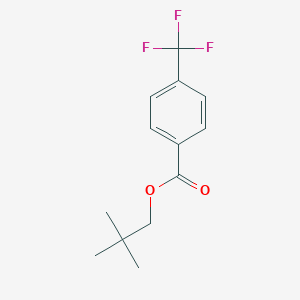
![2-(2-Chlorophenyl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)ethanone](/img/structure/B2830752.png)
![1-(4-chlorophenyl)-4-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]butane-1,4-dione](/img/structure/B2830754.png)
![2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-6-fluorobenzoic acid](/img/structure/B2830756.png)
